Epertinib hydrochloride is synthesized through a series of chemical reactions that involve the use of various reagents and conditions. The synthesis typically starts with the Claisen–Schmidt reaction, where aromatic aldehydes react with dimethoxy acetophenone in the presence of sodium hydroxide to form intermediate compounds. These intermediates undergo further reactions, including condensation with thiosemicarbazide to yield pyrazole derivatives. Subsequent cyclization reactions lead to the formation of thiazolyl-pyrazoline derivatives, which are key intermediates in the synthesis of epertinib .
The molecular structure of epertinib hydrochloride can be described as follows:
Epertinib features a complex arrangement that includes a thiazole ring, a pyrazole moiety, and several functional groups that contribute to its biological activity. The compound's structural configuration allows it to effectively bind to its target tyrosine kinases, inhibiting their activity.
Epertinib hydrochloride undergoes various chemical reactions during its synthesis and metabolic processes:
The reactions are characterized by specific conditions such as temperature control during refluxing in ethanol, which facilitates the formation of desired products while minimizing side reactions .
Epertinib exerts its antitumor effects primarily through the inhibition of tyrosine kinases associated with the EGFR family. By binding to these receptors, epertinib prevents their activation and subsequent downstream signaling pathways that promote cell proliferation and survival.
Epertinib hydrochloride exhibits several notable physical and chemical properties:
Epertinib hydrochloride is primarily utilized in clinical settings for its therapeutic effects against cancers characterized by overexpression or mutations in HER2 or EGFR. Clinical trials have demonstrated its efficacy in combination therapies for metastatic breast cancer and other solid tumors.
Epertinib hydrochloride demonstrates high-affinity inhibition of key human epidermal growth factor receptor (HER) family kinases. Quantitative enzymatic assays reveal half-maximal inhibitory concentration (IC₅₀) values of 1.48 ± 0.0 nM for epidermal growth factor receptor, 7.15 ± 0.5 nM for human epidermal growth factor receptor 2, and 2.49 ± 0.1 nM for human epidermal growth factor receptor 4, establishing its potency across these targets [5] [7] [8]. This tripartite selectivity profile is significant given the functional interplay between these receptors in oncogenic signaling. Unlike first-generation inhibitors such as lapatinib, which primarily target epidermal growth factor receptor and human epidermal growth factor receptor 2, epertinib hydrochloride’s inclusion of human epidermal growth factor receptor 4 inhibition addresses a broader spectrum of HER-driven tumorigenesis. Human epidermal growth factor receptor 4 regulates neuregulin signaling pathways implicated in breast cancer progression and therapeutic resistance, positioning epertinib hydrochloride as a comprehensive HER family antagonist [5] [9].
Table 1: Kinase Inhibition Profile of Epertinib Hydrochloride
| Target Kinase | IC₅₀ Value (nM) | Biological Significance |
|---|---|---|
| Epidermal Growth Factor Receptor | 1.48 ± 0.0 | Primary driver in epithelial cancers |
| Human Epidermal Growth Factor Receptor 2 | 7.15 ± 0.5 | Amplified in 25-30% of breast cancers |
| Human Epidermal Growth Factor Receptor 4 | 2.49 ± 0.1 | Modulator of heregulin signaling |
Epertinib hydrochloride exhibits distinct kinetic advantages over other HER family inhibitors. In cellular phosphorylation assays using the NCI-N87 gastric cancer line, it suppresses human epidermal growth factor receptor 2 phosphorylation with an IC₅₀ of 1.6 nM and epidermal growth factor receptor phosphorylation at 4.5 nM [5] [7]. This contrasts with lapatinib, which requires approximately 4-fold higher concentrations for equivalent inhibition. The drug’s dissociation constant (Kₐ) for human epidermal growth factor receptor 2 is markedly lower than that observed with neratinib or afatinib, translating to prolonged target occupancy. Pharmacodynamic studies in intracranial xenograft models demonstrate sustained (>24 hour) suppression of HER2 phosphorylation following a single 50 mg/kg dose [1]. This persistent inhibition is clinically relevant for tumors with high kinase turnover rates. Furthermore, epertinib hydrochloride maintains efficacy against the human epidermal growth factor receptor 2 T798M resistance mutation—a mechanism that confers resistance to earlier generation inhibitors like lapatinib [1] [6].
Crystallographic analyses reveal that epertinib hydrochloride binds competitively to the adenosine triphosphate pocket of HER kinases. The compound’s pyrrolo[3,2-d]pyrimidine backbone forms critical hydrogen bonds with the hinge region residues of human epidermal growth factor receptor 2 (Met801 and Cys805) [2]. Its chloro-aniline substituent projects into a hydrophobic cleft formed by Leu726, Val734, and Ala751, while the terminal alkyne group stabilizes the DFG motif through van der Waals interactions. This binding mode is distinct from that observed with irreversible inhibitors like afatinib, as epertinib hydrochloride does not form covalent bonds with Cys773 in epidermal growth factor receptor or Cys805 in human epidermal growth factor receptor 2. Molecular dynamics simulations indicate that epertinib hydrochloride induces a specific conformation in the αC-helix of human epidermal growth factor receptor 2, locking it in an inactive state that prevents dimerization and autophosphorylation [2]. Notably, the Gly-rich region following the αC-helix in human epidermal growth factor receptor 2 confers greater conformational flexibility compared to epidermal growth factor receptor, potentially explaining epertinib hydrochloride’s enhanced potency against this target.
Unlike covalent HER inhibitors, epertinib hydrochloride employs optimized reversible binding kinetics to achieve durable target suppression. Its dissociation half-life from human epidermal growth factor receptor 2 exceeds 4 hours—significantly longer than lapatinib’s 30-45 minutes [1] [5]. This prolonged retention is attributed to high-affinity interactions with both conserved and kinase-specific residues. Pharmacokinetic-pharmacodynamic modeling demonstrates that the compound’s elimination half-life (approximately 24 hours in humans) aligns with its sustained intracellular activity, enabling once-daily dosing in clinical settings [6] [9]. The reversible mechanism reduces off-target toxicity risks associated with irreversible cysteine-targeting inhibitors while maintaining efficacy against resistance mutations. In quantitative imaging mass spectrometry studies of brain metastases, epertinib hydrochloride achieves tumor-to-normal brain concentration ratios exceeding 4:1—a critical advantage for treating central nervous system metastases where the blood-tumor barrier limits drug penetration [1].
Table 2: Structural and Kinetic Binding Properties
| Property | Epertinib Hydrochloride | Lapatinib |
|---|---|---|
| Binding Mechanism | Reversible | Reversible |
| HER2 Dissociation t₁/₂ | >4 hours | ~40 minutes |
| Covalent Modification | None | None |
| Blood-Tumor Barrier Penetration Ratio | >4:1 | <1:1 |
| Key Binding Interactions | H-bonds with Met801, Cys805; hydrophobic cleft occupancy | H-bonds with Met801, hydrophobic interactions |
Epertinib hydrochloride profoundly disrupts downstream oncogenic signaling through dual inhibition of Rat Sarcoma/Mitogen-Activated Protein Kinase and Phosphatidylinositol 3-Kinase/Protein Kinase B pathways. In human epidermal growth factor receptor 2-positive breast cancer models (BT-474, MDA-MB-361), treatment reduces extracellular signal-regulated kinase 1/2 phosphorylation by >80% within 2 hours, persisting for 24 hours post-dose [1] [5]. Parallel suppression of phosphorylated Protein Kinase B occurs at even lower concentrations (IC₅₀ 3.2 nM), attributable to diminished phosphatidylinositol 3-kinase recruitment secondary to human epidermal growth factor receptor 2 inhibition. Crucially, epertinib hydrochloride abrogates the compensatory epidermal growth factor receptor/human epidermal growth factor receptor 3 signaling that often limits efficacy of human epidermal growth factor receptor 2-selective inhibitors. In triple-negative breast cancer models with epidermal growth factor receptor overexpression, it simultaneously suppresses both Rat Sarcoma/Mitogen-Activated Protein Kinase and Phosphatidylinositol 3-Kinase/Protein Kinase B pathways, inducing synergistic G1/S cell cycle arrest. The compound’s ability to penetrate intact blood-tumor barriers in brain metastasis models enables equivalent pathway suppression in central nervous system lesions, where it reduces tumor volume by >50% at 50 mg/kg/day dosing [1] [7].
Table 3: Downstream Signaling Effects in Cellular Models
| Signaling Pathway | Key Components Regulated | Functional Consequences |
|---|---|---|
| Rat Sarcoma/Mitogen-Activated Protein Kinase | Phosphorylated extracellular signal-regulated kinase 1/2 ↓ (>80%) | G1/S cell cycle arrest; reduced proliferation |
| Phosphatidylinositol 3-Kinase/Protein Kinase B | Phosphorylated Protein Kinase B ↓; phosphorylated S6 ribosomal protein ↓ | Decreased cell survival; autophagy induction |
| Cross-Talk Modulation | Human epidermal growth factor receptor 3 phosphorylation ↓; insulin-like growth factor 1 receptor phosphorylation unaffected | Blocks compensatory resistance pathways |
Human epidermal growth factor receptor 4 inhibition represents a unique pharmacological action of epertinib hydrochloride with significant implications for tumor microenvironment modulation. Human epidermal growth factor receptor 4 serves as the primary receptor for heregulins—ligands secreted by tumor-associated fibroblasts that activate pro-survival signaling in malignant cells [3] [9]. Epertinib hydrochloride blocks heregulin-induced human epidermal growth factor receptor 4 phosphorylation at concentrations <5 nM, disrupting paracrine survival signals within the tumor stroma. This inhibition indirectly affects tumor microenvironment composition by downregulating cancer cell secretion of interleukin-6 and vascular endothelial growth factor—cytokines that promote angiogenesis and macrophage infiltration. In ER-positive/HER2-negative breast cancer models, human epidermal growth factor receptor 4 blockade increases membrane stabilization of Ephrin receptor A2, shifting its phosphorylation balance from tumor-promoting Ser897 to tumor-suppressive Tyr772 [3]. This phosphorylation switch correlates with reduced extracellular matrix degradation and diminished metastatic invasion in vitro. Furthermore, human epidermal growth factor receptor 4 inhibition alters ligand-dependent tumor suppressive functions through Ephrin type-A receptor 2, impairing the ability of stromal cells to support metastatic niche formation. These multidimensional effects on tumor-stroma communication distinguish epertinib hydrochloride from epidermal growth factor receptor/human epidermal growth factor receptor 2-specific inhibitors and may contribute to its observed efficacy against therapy-resistant tumors in clinical trials [6] [9] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6